![molecular formula C10H11FN2O2 B2878660 (3-Fluoropyridin-4-yl)-morpholin-4-ylmethanone CAS No. 1493629-85-8](/img/structure/B2878660.png)
(3-Fluoropyridin-4-yl)-morpholin-4-ylmethanone
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Description
The compound “(3-Fluoropyridin-4-yl)-morpholin-4-ylmethanone” likely contains a fluoropyridine group and a morpholinyl group. Fluoropyridines are aromatic compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Chemical Reactions Analysis
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . The specific chemical reactions involving “(3-Fluoropyridin-4-yl)-morpholin-4-ylmethanone” are not available in the search results.Safety And Hazards
The safety and hazards of fluoropyridines can vary depending on the specific compound. For example, (3-Fluoropyridin-4-yl)boronic acid has hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . The specific safety and hazards of “(3-Fluoropyridin-4-yl)-morpholin-4-ylmethanone” are not available in the search results.
Future Directions
The future directions of fluoropyridines research could involve the development of new synthesis methods and the exploration of their applications in various fields such as pharmaceuticals and agrochemicals . The specific future directions for “(3-Fluoropyridin-4-yl)-morpholin-4-ylmethanone” are not available in the search results.
properties
IUPAC Name |
(3-fluoropyridin-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-7-12-2-1-8(9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMFYIMKHCMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropyridine-4-carbonyl)morpholine |
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